Anthrarufin

Toxicology Dioxin Antagonism Aryl Hydrocarbon Receptor

Anthrarufin (1,5-dihydroxyanthraquinone) is the isomer-specific building block that cannot be replaced by generic dihydroxyanthraquinones. The 1,5-hydroxylation pattern drives unique properties: potent AhR suppression (IC50 ~1 µM vs. TCDD)—orders of magnitude stronger than anthraflavic acid; competitive hPON1 inhibition (Ki 34.64 µM); and iron-independent chromogenic response for microbial enzyme detection. As a privileged medicinal chemistry scaffold, its symmetric 1,5-bis-substituted derivatives achieve antiproliferative activity comparable to mitoxantrone. Insist on authentic Anthrarufin to ensure experimental reproducibility.

Molecular Formula C14H8O4
Molecular Weight 240.21 g/mol
CAS No. 117-12-4
Cat. No. B121750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthrarufin
CAS117-12-4
Synonyms1,5-Dihydroxyanthraquinone;  1,5-Dihydroxy-9,10-anthraquinone;  NSC 646570;  NSC 7211; 
Molecular FormulaC14H8O4
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)O
InChIInChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-16H
InChIKeyJPICKYUTICNNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthrarufin (CAS 117-12-4) Technical and Procurement Profile for Scientific and Industrial Users


Anthrarufin (1,5-dihydroxyanthraquinone, CAS 117-12-4) is a dihydroxyanthraquinone positional isomer [1]. It is an important organic intermediate, primarily utilized in the manufacturing of disperse blue dyes and vat dyes . Anthrarufin is also investigated for its biological activities, including its role as a human paraoxonase 1 (hPON1) inhibitor and its suppressive effects on the aryl hydrocarbon receptor (AhR) [2][3].

Why Anthrarufin (CAS 117-12-4) Cannot Be Interchanged with Other Dihydroxyanthraquinone Isomers


The position of hydroxyl groups on the anthraquinone core dictates the compound's chemical and biological properties, making generic substitution of one dihydroxyanthraquinone isomer for another scientifically invalid. For example, the photophysical behavior, specifically the ordering of bright and dark excited states, is inverted between anthrarufin and chrysazin, directly impacting applications in materials science [1]. Furthermore, the location of the hydroxyl group is a critical determinant of biological activity; quantitative structure-activity relationship (QSAR) analysis demonstrates that a hydroxyl group at the C1 position, as found in anthrarufin, is critical for the potent suppression of the aryl hydrocarbon receptor (AhR), a property not shared by isomers with hydroxylation at other positions [2].

Quantitative Differential Evidence for Anthrarufin (CAS 117-12-4) Against its Closest Analogs


AhR Suppression Potency of Anthrarufin vs. Quinizarin, Danthron, and Anthraflavic Acid

Anthrarufin exhibits strong suppression of TCDD-induced AhR DNA-binding activity, placing it in a high-potency cluster with quinizarin and danthron (IC50 ≈ 1 μM). This activity is significantly more potent than that of anthraflavic acid, which only showed a moderate effect [1].

Toxicology Dioxin Antagonism Aryl Hydrocarbon Receptor

Comparative Human Paraoxonase 1 (hPON1) Inhibition by Anthrarufin and Chrysazin

In a head-to-head comparison of dihydroxyanthraquinones, anthrarufin inhibited human PON1 activity with an IC50 of 73.00 μM, which is slightly more potent than chrysazin (IC50 = 75.19 μM). The inhibition constants (Ki) also show a similar trend, with anthrarufin (Ki = 34.64 μM) exhibiting a lower value than chrysazin (Ki = 39.73 μM) [1].

Enzymology Cardiovascular Disease Research Biochemical Pharmacology

Reducing Power of Anthrarufin Compared to Chrysazin and Anthraquinone

In a comparative antioxidant assay, the reducing power of anthrarufin (1.45 absorbance units at 250 μM) was significantly higher than that of chrysazin (0.06) and the unsubstituted anthraquinone (0.03) [1]. While purpurin exhibited the highest activity overall, anthrarufin is a superior reducing agent among the dihydroxyanthraquinones tested.

Antioxidant Research Food Chemistry Oxidative Stress

Differential Genotoxicity Profile: Anthrarufin vs. Chrysazin in Rat Hepatocytes

A key differential safety finding is that chrysazin (1,8-dihydroxyanthraquinone) was shown to induce DNA repair synthesis in rat hepatocytes, a marker of genotoxicity. In contrast, anthrarufin, tested under the same conditions, did not induce DNA repair, indicating a more favorable genotoxicity profile [1].

Genetic Toxicology Safety Assessment Drug Development

ESIPT Dynamics and Excited-State Conical Intersection of Anthrarufin vs. Alizarin, Chrysazin, and Quinizarin

Computational studies reveal that the excited-state intramolecular proton transfer (ESIPT) dynamics differ among dihydroxyanthraquinone isomers. For anthrarufin, alizarin, and quinizarin, the S0→S1 transition is dipole-allowed ('bright') and S0→S2 is dipole-forbidden ('dark'). This ordering is reversed for chrysazin [1]. This fundamental photophysical difference is critical for applications relying on specific excited-state properties.

Photophysics Computational Chemistry Materials Science

Optimal Application Scenarios for Anthrarufin (CAS 117-12-4) Based on Differential Evidence


Investigating Aryl Hydrocarbon Receptor (AhR) Antagonism

Anthrarufin is a suitable candidate for studies focused on AhR-mediated toxicity, such as that caused by dioxins. Its potent suppression of TCDD-induced AhR activation (IC50 ≈ 1 μM) places it among the most active natural anthraquinones for this target, making it a valuable positive control or lead compound for developing novel antagonists [1]. Its activity is substantially higher than that of isomers like anthraflavic acid, underscoring its utility in structure-activity relationship (SAR) studies aimed at understanding the role of hydroxyl group position.

Enzymology and Cardiovascular Disease Research with hPON1

For research targeting human paraoxonase 1 (hPON1), anthrarufin provides a well-characterized, competitive inhibitor. Its defined IC50 (73.00 μM) and Ki (34.64 μM) values allow for its use as a tool compound to probe the enzyme's active site or to modulate its activity in vitro [2]. The slightly greater potency of anthrarufin over the closely related chrysazin (IC50 = 75.19 μM) may be significant for researchers seeking a more potent, commercially available dihydroxyanthraquinone inhibitor.

Evaluation of Chromogenic Enzyme Substrates for Microbial Detection

Anthrarufin serves as a useful chromogenic scaffold for developing substrates to detect microbial enzymes. In contrast to a quinizarin-based analog, the anthrarufin-based substrate produces a yellow colony color that is independent of the presence of iron salts [3]. This consistent, iron-independent chromogenic response makes anthrarufin a more reliable and predictable building block for certain diagnostic assays, offering a distinct technical advantage over other hydroxyanthraquinone aglycones.

Development of Cytotoxic Agents via Derivatization

While anthrarufin itself has limited cytotoxicity, its symmetric 1,5-bis-substituted derivatives exhibit potent antiproliferative activity comparable to mitoxantrone against human hepatoma G2 cells [4]. This demonstrates the value of anthrarufin as a privileged scaffold for medicinal chemistry programs focused on developing novel anticancer agents, where the 1,5-substitution pattern on the anthraquinone core is a key structural determinant for enhanced biological activity.

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